molecular formula C9H13N2NaO4 B6171009 sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate CAS No. 2418644-99-0

sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate

Cat. No. B6171009
CAS RN: 2418644-99-0
M. Wt: 236.2
InChI Key:
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Description

Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate, more commonly referred to as sodium 2,5-dioxoimidazolidine-1-yl-3,3-dimethylbutanoate (Na-DIMB), is an organic compound that has been studied for its potential applications in scientific research. This compound is an important part of the chemical synthesis of certain drugs and has been used in a variety of experiments in the lab. Its structure, synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are discussed in In addition, potential future directions for research involving this compound are also discussed.

Mechanism of Action

Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate acts as a catalyst in the synthesis of certain drugs and materials. It is able to increase the rate of chemical reactions by stabilizing the transition states of the reaction. This allows for the synthesis of the desired product in a shorter amount of time.
Biochemical and Physiological Effects
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. In addition, it is non-toxic and has a high solubility in water. However, it is also limited in its use in some experiments due to its instability in certain conditions.

Future Directions

There are a number of potential future directions for research involving sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate. It could be further studied for its potential applications in drug synthesis and drug development. In addition, it could be used in the synthesis of polymers and other materials. It could also be studied for its potential effects on other biochemical and physiological processes. Finally, it could be studied for its potential use as a catalyst in other chemical reactions.

Synthesis Methods

Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate can be synthesized from 2,5-dioxoimidazolidine-1-yl-3,3-dimethylbutanoic acid (DIMB) and sodium hydroxide (NaOH). This is done by first dissolving DIMB in a solution of NaOH, which produces a solution of sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate. The solution is then filtered and the sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate is isolated. The compound can also be synthesized from the reaction of NaOH with ethyl 2,5-dioxoimidazolidine-1-yl-3,3-dimethylbutanoate (EDIMB).

Scientific Research Applications

Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of certain drugs, such as anti-malarial drugs and anti-cancer drugs. It has also been used in the synthesis of polymers and other materials. In addition, it has been used in the study of enzyme inhibition, protein-protein interactions, and other biochemical processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate involves the reaction of 2,5-dioxoimidazolidine with 3,3-dimethylbutanoic acid in the presence of sodium hydroxide.", "Starting Materials": [ "2,5-dioxoimidazolidine", "3,3-dimethylbutanoic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,5-dioxoimidazolidine in water.", "Step 2: Add sodium hydroxide to the solution and stir until the pH reaches 10.", "Step 3: Add 3,3-dimethylbutanoic acid to the solution and stir for 24 hours at room temperature.", "Step 4: Acidify the solution with hydrochloric acid to pH 2.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the product as a white solid.", "Step 8: Dissolve the product in water and add sodium hydroxide to adjust the pH to 10.", "Step 9: Filter the solution and dry the product under reduced pressure to obtain sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate as a white solid." ] }

CAS RN

2418644-99-0

Product Name

sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate

Molecular Formula

C9H13N2NaO4

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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